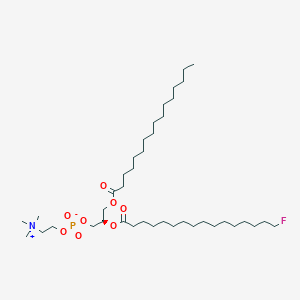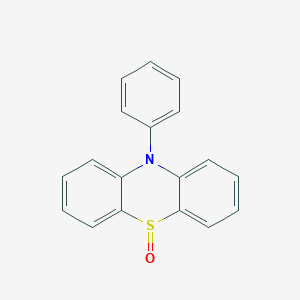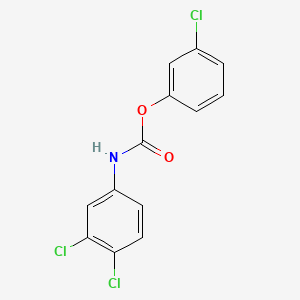
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromhydrate de N-(4-méthoxybenzyl)-2-phénylquinazolin-4-amine est un composé chimique appartenant à la famille des quinazolines. Les quinazolines sont des composés hétérocycliques contenant un cycle benzène et un cycle pyrimidine fusionnés. Ce composé spécifique est caractérisé par la présence d'un groupe méthoxybenzyle et d'un groupe phényle liés au noyau quinazoline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bromhydrate de N-(4-méthoxybenzyl)-2-phénylquinazolin-4-amine implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la 2-phénylquinazolin-4-amine, qui est ensuite mise en réaction avec du chlorure de 4-méthoxybenzyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées. Le produit final est ensuite isolé et purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, les méthodes industrielles peuvent incorporer des techniques de purification plus robustes, telles que la chromatographie liquide haute performance (HPLC), pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de N-(4-méthoxybenzyl)-2-phénylquinazolin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le cycle quinazoline peut être réduit dans des conditions spécifiques.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des réactifs nucléophiles tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont souvent utilisés.
Principaux produits formés
Oxydation : Formation de dérivés de 4-hydroxybenzyle.
Réduction : Formation de dérivés de dihydroquinazoline.
Substitution : Formation de divers dérivés de quinazoline substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le bromhydrate de N-(4-méthoxybenzyl)-2-phénylquinazolin-4-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle comme agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du bromhydrate de N-(4-méthoxybenzyl)-2-phénylquinazolin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de N-(4-méthoxybenzyl)thiosemicarbazone : Ces composés partagent le groupe méthoxybenzyle et ont montré des activités biologiques similaires.
Dérivés de 2-phénylquinazoline : Ces composés ont le même noyau quinazoline et sont utilisés dans des applications de recherche similaires.
Unicité
Le bromhydrate de N-(4-méthoxybenzyl)-2-phénylquinazolin-4-amine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe méthoxybenzyle améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Numéro CAS |
853344-34-0 |
|---|---|
Formule moléculaire |
C22H20BrN3O |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C22H19N3O.BrH/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H,23,24,25);1H |
Clé InChI |
QFFPNFNUYZYDBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)




![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)







![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
